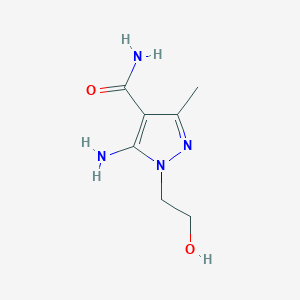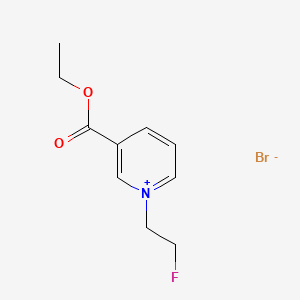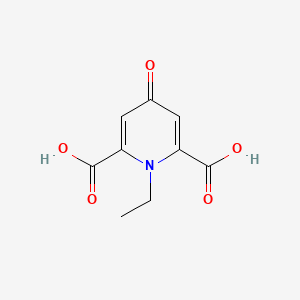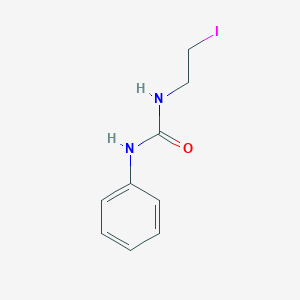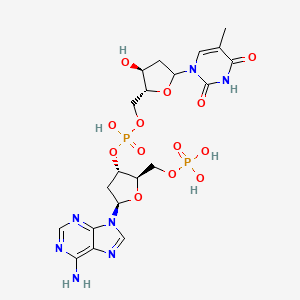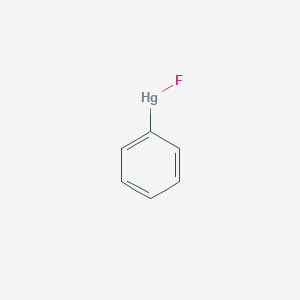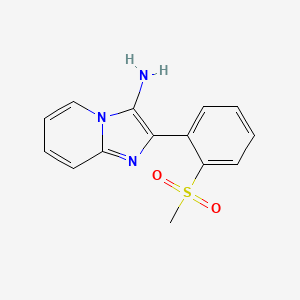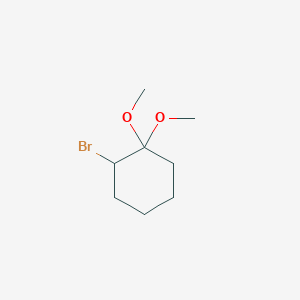
2-(3-Butoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Butoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a butoxy group attached to the phenoxy ring, which is further connected to an acetic acid moiety. Phenoxyacetic acids are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Butoxyphenoxy)acetic acid typically involves the reaction of 3-butoxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Butoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and aldehydes.
Substitution: Introduction of halogens, nitro groups, and other substituents on the aromatic ring.
Scientific Research Applications
2-(3-Butoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a selective COX-2 inhibitor.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(3-Butoxyphenoxy)acetic acid involves its interaction with specific molecular targets. For instance, as a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain without causing significant gastrointestinal side effects, which are common with non-selective COX inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Butoxyphenoxy)acetic acid
- 2-(4-Butoxyphenoxy)acetic acid
- 2-(3-Methoxyphenoxy)acetic acid
Uniqueness
2-(3-Butoxyphenoxy)acetic acid is unique due to the specific positioning of the butoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. The presence of the butoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets within biological systems.
Properties
CAS No. |
6329-30-2 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(3-butoxyphenoxy)acetic acid |
InChI |
InChI=1S/C12H16O4/c1-2-3-7-15-10-5-4-6-11(8-10)16-9-12(13)14/h4-6,8H,2-3,7,9H2,1H3,(H,13,14) |
InChI Key |
XXJYIRTTXDIZSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC=C1)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



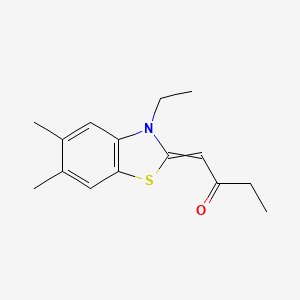
![N-[1-(Hydrazinecarbonyl)cyclopentyl]acetamide](/img/structure/B14744164.png)
